molecular formula C6H4F3IN2 B1395662 2-Iodo-6-(trifluoromethyl)pyridin-3-amine CAS No. 920979-04-0

2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1395662
CAS No.: 920979-04-0
M. Wt: 288.01 g/mol
InChI Key: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS: 920979-04-0) is a halogenated pyridine derivative with the molecular formula C₆H₄F₃IN₂ and a molecular weight of 316.02 g/mol. This compound features an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, with an amine (-NH₂) substituent at the 3-position. Its high purity (95%) and commercial availability in quantities ranging from 100 mg to 1 g make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-3-amine. One common method is the reaction of 6-(trifluoromethyl)pyridin-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields 2-azido-6-(trifluoromethyl)pyridin-3-amine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-6-(trifluoromethyl)pyridin-3-amine .

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it with analogs differing in substituent type, position, or halogenation. Below is a detailed analysis:

Halogen-Substituted Pyridinamines

Table 1: Halogenated Pyridinamine Derivatives

Compound Name CAS Number Substituents (Position) Purity Price (1g) Key Differences vs. Target Compound
2-Iodo-6-(trifluoromethyl)pyridin-3-amine 920979-04-0 -I (2), -CF₃ (6), -NH₂ (3) 95% $10,400 Reference compound
2-Chloro-6-(trifluoromethyl)pyridin-3-amine 117519-13-8 -Cl (2), -CF₃ (6), -NH₂ (3) 97% N/A Lower molecular weight (227.56 g/mol); reduced steric bulk and reactivity in coupling reactions
2-Chloro-6-(trifluoromethoxy)pyridin-3-amine 1221172-05-9 -Cl (2), -OCF₃ (6), -NH₂ (3) N/A N/A Trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects compared to -CF₃
5-Amino-2-(trifluoromethyl)pyridine 106877-33-2 -CF₃ (2), -NH₂ (5) N/A N/A Altered regiochemistry reduces steric hindrance at the 6-position

Key Findings :

  • Halogen Reactivity : The iodine substituent in the target compound offers superior reactivity in metal-catalyzed cross-coupling reactions compared to chlorine analogs, albeit at a higher cost .
  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups both enhance electrophilicity, but -OCF₃ may improve solubility in polar solvents .

Iodo-Substituted Pyridinamine Isomers

Table 2: Iodo-Trifluoromethyl Pyridinamine Isomers

Compound Name CAS Number Substituent Positions Purity Price (1g)
3-Iodo-5-(trifluoromethyl)pyridin-2-amine N/A -I (3), -CF₃ (5), -NH₂ (2) 97% $400
5-Iodo-3-(trifluoromethyl)pyridin-2-amine 911112-05-5 -I (5), -CF₃ (3), -NH₂ (2) 95% N/A
5-Iodo-6-(trifluoromethyl)pyridin-2-amine 1227596-12-4 -I (5), -CF₃ (6), -NH₂ (2) 95% N/A

Key Findings :

  • Positional Effects : Moving the iodine atom from the 2-position (target compound) to the 3- or 5-position alters steric interactions and electronic distribution. For example, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is priced lower ($400/g) but may exhibit reduced stability due to proximity of -I and -NH₂ groups .
  • Synthetic Utility : Isomers with iodine at the 2-position are preferred for regioselective coupling reactions in drug discovery .

Trifluoromethyl vs. Other Substituents

Table 3: Substituent Variants

Compound Name CAS Number Substituent (Position) Key Property Differences
6-Methyl-5-(trifluoromethyl)pyridin-3-amine 1402664-67-8 -CH₃ (6), -CF₃ (5), -NH₂ (3) Methyl group increases lipophilicity but reduces electrophilicity
6-(Difluoromethyl)pyridin-3-amine 913090-41-2 -CHF₂ (6), -NH₂ (3) Weaker electron-withdrawing effect than -CF₃

Key Findings :

  • Lipophilicity : Methyl or difluoromethyl groups improve membrane permeability but compromise reactivity in electrophilic aromatic substitution .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability compared to methyl or alkoxy substituents .

Biological Activity

2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C6_6H4_4F3_3IN2_2 and a molecular weight of 288.01 g/mol, this compound contains a pyridine ring with an iodine atom at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the context of central nervous system disorders and cancer treatment.

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The electron-withdrawing nature of this group enhances nucleophilic aromatic substitution reactions, which can be exploited in synthetic routes to develop derivatives with improved biological activity.

Structural Representation

  • InChI Key : PGLQPMZEWVGHHQ-UHFFFAOYSA-N
  • SMILES Notation : C1=CC(=NC(=C1N)I)C(F)(F)F

Research indicates that this compound can act as an inhibitor for specific kinases, suggesting its potential role in anti-inflammatory therapies and cancer treatment. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurological disorders.

Case Studies

  • Antimycobacterial Activity : Although not directly tested for antimycobacterial properties, structural analogs have shown significant activity against Mycobacterium tuberculosis, indicating that similar compounds may possess comparable effects. For instance, modifications in the position of substituents on pyridine rings have been linked to variations in potency against Mtb .
  • Inhibition of Kinases : Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on various kinases involved in signaling pathways related to cancer and inflammation. The precise inhibition mechanisms remain under investigation, but preliminary data suggest that these compounds can modulate cellular responses effectively .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-Iodo-3-(trifluoromethyl)pyridineC6_6H4_4F3_3INDifferent position of trifluoromethyl group
6-Iodo-2-(trifluoromethyl)pyridin-3-amineC6_6H4_4F3_3INSimilar substitution pattern but different positions
5-Iodo-2-(trifluoromethyl)pyridineC6_6H4_4F3_3INVariation in substitution leading to different reactivity

This table highlights how variations in substituent positions can affect the biological activity and reactivity of pyridine derivatives.

Safety and Handling

Due to limited information on the toxicity profile of this compound, it is recommended to handle this compound with caution in laboratory settings. Standard safety protocols should be followed to mitigate any potential risks associated with its use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Iodo-6-(trifluoromethyl)pyridin-3-amine?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, halogen exchange reactions using iodinating agents (e.g., KI/CuI) on bromo- or chloro-substituted pyridines can introduce iodine. A related approach involves hydrogenation of nitro intermediates, as seen in the synthesis of 6-(difluoromethoxy)pyridin-3-amine using Pd/C catalysis . For trifluoromethyl group introduction, electrophilic trifluoromethylation or cross-coupling with trifluoromethyl metal complexes may be employed, similar to methods used for fluoropyridines . Key steps include optimizing reaction time, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMSO or DMF) to enhance yields.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Characterization involves:

  • HPLC : To assess purity (≥95% as standard for research-grade compounds) .
  • NMR (¹H/¹³C/¹⁹F) : To confirm substitution patterns and trifluoromethyl group presence. For example, ³J coupling in pyridine rings can resolve regiochemistry .
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₆H₄F₃IN₂ has a theoretical MW of 288.01).
  • Elemental Analysis : To confirm C/H/N/F/I ratios within ±0.4% deviation .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : Likely polar aprotic solvents (DMSO, DMF) based on analogs like 4-(trifluoromethyl)pyridin-3-amine, which dissolves in methanol and dichloromethane .
  • Storage : Inert atmosphere (N₂/Ar), dark conditions at 2–8°C to prevent iodine displacement or hydrolysis. Moisture content should be kept <0.5% to avoid decomposition .

Advanced Research Questions

Q. How do electronic effects of the iodo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Iodo Group : Acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromo/chloro analogs, enabling efficient Pd-catalyzed arylations. Steric hindrance at the 2-position may require bulky ligands (e.g., XPhos) to prevent homocoupling .
  • Trifluoromethyl Group : Electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution rates. Computational studies (DFT) can model charge distribution to predict sites for electrophilic attack .
  • Case Study : In 2-bromo-6-(trifluoromethyl)pyridin-3-amine, bromine substitution at the 2-position showed 30% higher reactivity in amination than 4-position analogs .

Q. What strategies resolve contradictions in spectroscopic data for regiochemical assignments?

  • Methodological Answer :

  • Comparative Analysis : Use structurally defined analogs (e.g., 2-amino-3-(trifluoromethyl)pyridine ) to benchmark NMR shifts. For example, the ¹⁹F NMR shift for -CF₃ in pyridines typically ranges from -60 to -65 ppm.
  • X-ray Crystallography : Definitive regiochemical confirmation, as applied to 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid .
  • Isotopic Labeling : Introduce ¹³C at specific positions to track coupling patterns in complex mixtures .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Tools like MarvinSketch estimate the amino group’s pKa (~4.2), indicating protonation below pH 3. This affects solubility and degradation pathways .
  • Hydrolysis Modeling : Density Functional Theory (DFT) simulates hydrolysis mechanisms of the iodo group. For example, 6-chloro-4-(trifluoromethyl)pyridin-3-amine showed pH-dependent degradation, with half-life >48 hrs at pH 7 .
  • MD Simulations : Assess aggregation tendencies in aqueous buffers, critical for bioactivity studies .

Properties

IUPAC Name

2-iodo-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQPMZEWVGHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698887
Record name 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920979-04-0
Record name 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.85 g (12.3 mM) of silver sulfate are added, with stirring and at room temperature, to a solution of 2 g (12.3 mM) of 5-amino-2-(trifluoromethyl)pyridine in 100 ml of ethanol. 3.13 g of iodine are then added and the reaction mixture is stirred at room temperature for 24 hours. The solid in suspension in the medium is removed by filtration and the filtrate is concentrated under reduced pressure. The evaporation residue is taken up in 200 ml of dichloromethane and washed with 5% sodium hydroxide solution, and then with water and dried over magnesium sulfate. The solution obtained is concentrated under reduced pressure and 3.42 g of the expected compound are thus obtained in the form of a pink solid (yield=96%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
catalyst
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods II

Procedure details

1.56 g (6.17 mmol) of iodine is added, in several portions, to a mixture, stirred under argon at 20° C., of 1 g (6.17 mmol) of 3-amino-6-trifluoromethylpyridine and 1.25 g (6.17 mmol) of silver sulfate in 40 mL of ethanol. Stirring is maintained for 18 hours. The insoluble matter is removed by filtration and is washed with ethanol, the filtrate is concentrated at reduced pressure, and the residue is taken up in 100 mL of dichloromethane. The organic phase is washed successively with 20 mL of 5% aqueous solution of sodium hydroxide, 40 mL of water and 20 mL of saturated aqueous solution of sodium chloride, dried over sodium sulfate, concentrated at reduced pressure, and then purified by chromatography on a silica column (eluents: heptane-ethyl acetate). In this way we isolate 1.17 g of the expected product, which is used as it is in the rest of the synthesis.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Iodine (7.83 g, 30.84 mmol) and silver sulfate (9.6 g, 30.84 mmol) were added to a solution of 6-(trifluoromethyl)pyridin-3-amine (5 g, 30.84 mmol) in ethanol (200 ml) and the resulting suspension was stirred at room temperature for 18 h. the solution was filtered and the filtrate was concentrated under vacuum. The residue was re-dissolved in methylene chloride and washed with aqueous NaOH (1 N), dried (Na2SO4), filtered and concentrated under vacuum to give 2-iodo-6-(trifluoromethyl)pyridin-3-amine. Retention time (min)=2.136, method [1], MS(ESI) 289.01 (M+H).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodo-6-(trifluoromethyl)pyridin-3-amine

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